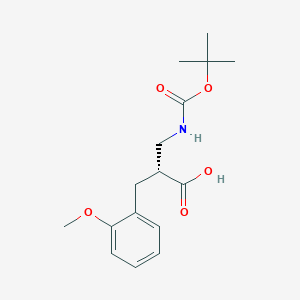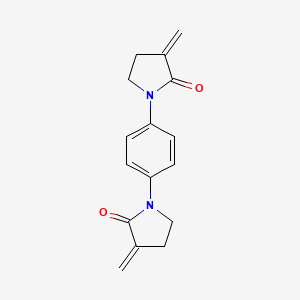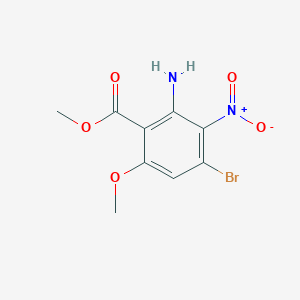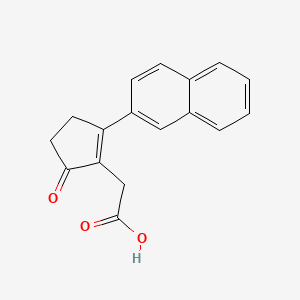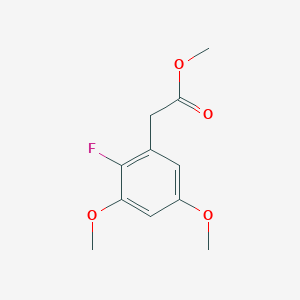
Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with two fluorine atoms instead of one.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Lacks the fluorine atom but has similar methoxy groups.
Uniqueness: Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the fluorine atom and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C11H13FO4 |
|---|---|
分子量 |
228.22 g/mol |
IUPAC 名称 |
methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO4/c1-14-8-4-7(5-10(13)16-3)11(12)9(6-8)15-2/h4,6H,5H2,1-3H3 |
InChI 键 |
DIUPIMOULFEQFP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)F)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


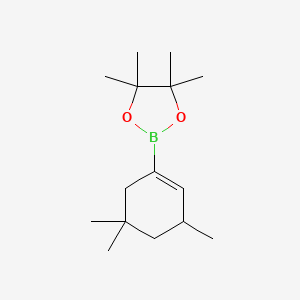
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
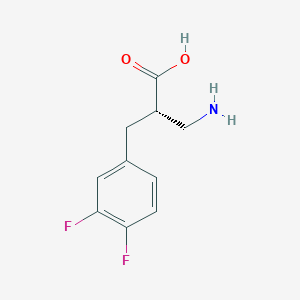
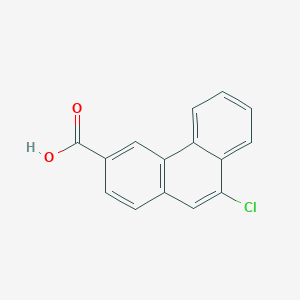


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
